Thiocyanic acid, compd. with piperidine (1:1)

Übersicht

Beschreibung

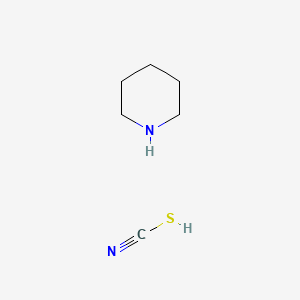

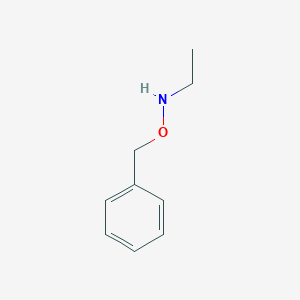

Thiocyanic acid, compound with piperidine (1:1), also known as piperidine thiocyanate, is a chemical compound with the molecular formula C6H12N2S . Its molecular weight is 144.238 .

Molecular Structure Analysis

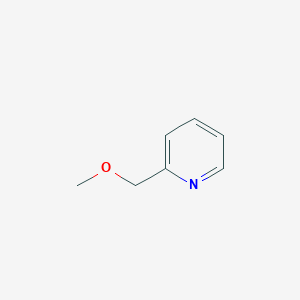

The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a thiocyanic acid group . Thiocyanic acid itself is a tautomer, existing primarily as isothiocyanic acid in the vapor phase .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Design

Thiocyanic acid piperidine derivatives are integral in the design of pharmaceutical drugs. They are often utilized for their pharmacophoric features, which are crucial in the interaction with biological targets . For instance, the benzyl-piperidine group is a key component in the inhibition of cholinesterase receptors, which are important in the treatment of conditions like Alzheimer’s disease .

Anticancer Therapeutics

Research has shown that piperidine derivatives can act as potential clinical agents against various cancers . Thiocyanic acid piperidine, in particular, may have applications in the treatment of breast, prostate, colon, lung, and ovarian cancers, either alone or in combination with other novel drugs .

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of thiocyanic acid piperidine make it a valuable compound in the development of new treatments for infectious diseases. Its ability to inhibit the growth of harmful microorganisms is a significant area of study within medicinal chemistry .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives, including thiocyanic acid piperidine, are being explored for their analgesic and anti-inflammatory properties. These compounds could lead to new pain relief medications and treatments for inflammatory conditions .

Antiviral and Antimalarial Research

The compound’s potential antiviral and antimalarial effects are under investigation, which could contribute to the development of treatments for viral infections and malaria .

Neuroprotective Effects

Thiocyanic acid piperidine may have neuroprotective effects, which could be beneficial in the development of treatments for neurodegenerative diseases beyond Alzheimer’s, such as Parkinson’s disease .

Antihypertensive and Cardiovascular Research

The compound’s role in cardiovascular research is being studied, particularly its potential use in developing antihypertensive drugs to manage high blood pressure .

Antipsychotic and Cognitive Enhancers

Lastly, thiocyanic acid piperidine is being researched for its antipsychotic properties and its ability to enhance cognitive functions, which could be valuable in treating psychiatric disorders and improving mental performance .

Wirkmechanismus

Target of Action

Thiocyanic acid piperidine, also known as Thiocyanic acid, compd. with piperidine (1:1) or piperidine;thiocyanic acid, is a compound that has been found to have significant therapeutic properties . The primary targets of Thiocyanic acid piperidine are various types of cancer cells, including breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

Mode of Action

Thiocyanic acid piperidine interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Biochemical Pathways

Thiocyanic acid piperidine affects multiple biochemical pathways. It has antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties allow it to be used in pathological conditions of the central nervous system, cardiovascular system, gastrointestinal tract dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective . It also regulates multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .

Pharmacokinetics

The pharmacokinetics of Thiocyanic acid piperidine involves its absorption, distribution, metabolism, and excretion (ADME). It has been found that piperine, a piperidine alkaloid, can enhance the bioavailability of several drugs . This suggests that Thiocyanic acid piperidine may also have similar properties, although more research is needed to confirm this.

Result of Action

The molecular and cellular effects of Thiocyanic acid piperidine’s action include the inhibition of cell migration, cell cycle arrest, and the inhibition of the survivability of cancer cells . It also has remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that fit its appropriate use in various pathological conditions .

Eigenschaften

IUPAC Name |

piperidine;thiocyanic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.CHNS/c1-2-4-6-5-3-1;2-1-3/h6H,1-5H2;3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUXWFCTZRENLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1.C(#N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066770 | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiocyanic acid piperidine | |

CAS RN |

22205-64-7 | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22205-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, compd. with piperidine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiocyanic acid, compound with piperidine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)